molecular formula C24H24FN7O2 B2532789 (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 923513-58-0

(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B2532789
CAS No.: 923513-58-0
M. Wt: 461.501
InChI Key: NDXJUQIBUBXBAG-UHFFFAOYSA-N
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Description

The compound "(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone" is a triazolopyrimidine derivative featuring a piperazine linker and substituted aryl groups. Its structure includes:

  • Triazolopyrimidine core: A fused bicyclic system with a triazole ring (positions 1,2,3) and pyrimidine (positions 4,5-d), functionalized with a 3-fluorophenyl group at position 3.
  • Piperazine moiety: A seven-membered heterocycle connecting the triazolopyrimidine core to the methanone group.
  • 4-Isopropoxyphenyl methanone: A para-substituted phenyl group with an isopropoxy (-OCH(CH₃)₂) substituent, contributing to lipophilicity and steric bulk.

Properties

IUPAC Name

[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O2/c1-16(2)34-20-8-6-17(7-9-20)24(33)31-12-10-30(11-13-31)22-21-23(27-15-26-22)32(29-28-21)19-5-3-4-18(25)14-19/h3-9,14-16H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXJUQIBUBXBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates a triazolo-pyrimidine moiety, which has been recognized for its biological significance in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.

  • Molecular Formula : C23H22FN7O3
  • Molecular Weight : 463.5 g/mol
  • IUPAC Name : (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

Anticancer Activity

Recent studies have indicated that compounds similar to (4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone exhibit significant anticancer properties. For instance:

  • Inhibition of PARP1 : Compounds with a similar structure have shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase 1 (PARP1), which is crucial in DNA repair mechanisms. The inhibition leads to increased apoptosis in cancer cells. In a study, the IC50 value for a related compound was reported at 18 µM against human breast cancer cells (MCF-7) .

The mechanism by which these compounds exert their biological effects often involves:

  • Inhibition of DNA Repair : By targeting PARP1, these compounds prevent cancer cells from repairing DNA damage effectively.
  • Induction of Apoptosis : Enhanced cleavage of PARP and increased activity of caspases (Caspase 3/7) were observed in treated cells, indicating a shift towards apoptosis .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest at specific phases, further contributing to their anticancer efficacy.

Study Overview

A comprehensive study assessed the biological activity of various derivatives of triazolo-pyrimidine compounds. The findings highlighted their potential as novel anticancer agents:

CompoundIC50 (µM)Mechanism
Compound 5a57.3PARP1 inhibition
Compound 5e18PARP1 inhibition and apoptosis induction

The study demonstrated that both compounds significantly inhibited PARP1 activity and induced apoptotic pathways in MCF-7 cells .

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives is often influenced by their structural components. For example:

  • The presence of the fluorophenyl group enhances binding affinity to target proteins.
  • Modifications on the piperazine ring can alter pharmacokinetic properties and bioavailability.

Comparison with Similar Compounds

A. Substituent Effects on Lipophilicity and Binding

  • The target compound’s 4-isopropoxyphenyl group confers higher lipophilicity (logP ~4.2 estimated) compared to Analog 1’s 4-methoxyphenyl (logP ~3.1) and Analog 3’s 2-methoxyphenyl (logP ~2.8). This may enhance membrane permeability but reduce aqueous solubility .

B. Steric and Electronic Influences

  • The ortho-substitution in Analog 3 (2-methoxyphenyl) could create steric clashes in binding sites, reducing efficacy compared to the para-substituted target compound .
  • The 3-fluorophenyl group (common in the target and Analog 3) may enhance metabolic stability by resisting oxidative degradation, a feature absent in Analog 1 and 2 .

C. Piperazine Linker Modifications

  • Analog 1 replaces the methanone group with an acetylated 4-fluorophenyl, shortening the side chain. This may alter binding kinetics or selectivity profiles .

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